

Spectroscopic Profile of N-Ethyl-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl-thiazol-2-YL-amine*

Cat. No.: *B081599*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Ethyl-1,3-thiazol-2-amine ($C_5H_8N_2S$, Mol. Weight: 128.20 g/mol). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality control of this molecule in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for N-Ethyl-1,3-thiazol-2-amine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for N-Ethyl-1,3-thiazol-2-amine

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.0	d	1H	Thiazole H-4
~6.4 - 6.6	d	1H	Thiazole H-5
~5.5 - 6.5	br s	1H	N-H
~3.2 - 3.4	q	2H	-CH ₂ -
~1.2 - 1.4	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data for N-Ethyl-1,3-thiazol-2-amine

Chemical Shift (δ , ppm)	Assignment
~168 - 172	C-2 (Thiazole)
~135 - 139	C-4 (Thiazole)
~105 - 109	C-5 (Thiazole)
~40 - 44	-CH ₂ -
~14 - 16	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Ethyl-1,3-thiazol-2-amine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3250 - 3400	Medium, Sharp	N-H Stretch
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 2980	Medium	Aliphatic C-H Stretch
~1620	Strong	C=N Stretch (Thiazole ring)
~1520	Strong	N-H Bend
1400 - 1500	Medium	C=C Stretch (Thiazole ring)
1250 - 1335	Medium	Aromatic C-N Stretch
1020 - 1250	Medium	Aliphatic C-N Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Ethyl-1,3-thiazol-2-amine

m/z	Relative Intensity (%)	Assignment
128	High	[M] ⁺ (Molecular Ion)
113	Moderate	[M - CH ₃] ⁺
100	Moderate	[M - C ₂ H ₄] ⁺
85	High	[Thiazole-NH ₂] ⁺ fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of N-Ethyl-1,3-thiazol-2-amine.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale to the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small, neat sample (a drop of liquid or a few crystals of solid) directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Data Analysis:

- Identify the characteristic absorption bands in the spectrum.

- Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds.

Mass Spectrometry (MS)

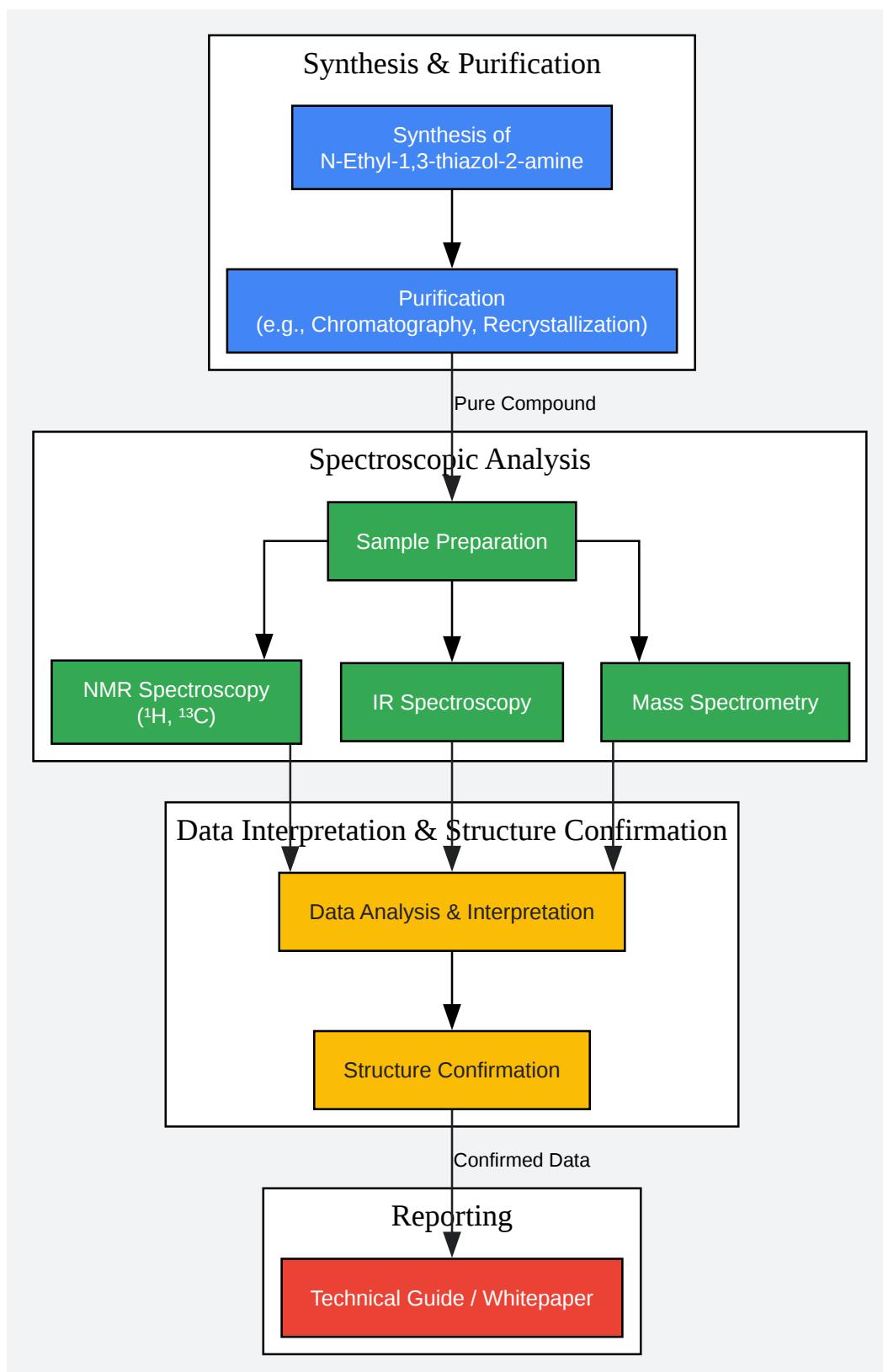
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, one with Electron Ionization (EI) capabilities.

Sample Introduction:

- Direct Infusion or GC-MS: The sample can be introduced directly into the ion source via a heated probe or, if volatile, through a gas chromatograph (GC) for separation prior to mass analysis.

EI-MS Acquisition Parameters:


- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 30-300.
- Source Temperature: 200-250 °C.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose fragmentation pathways that are consistent with the structure of N-Ethyl-1,3-thiazol-2-amine to further support its identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound such as N-Ethyl-1,3-thiazol-2-amine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-Ethyl-1,3-thiazol-2-amine.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Ethyl-1,3-thiazol-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081599#spectroscopic-data-nmr-ir-mass-of-ethyl-thiazol-2-yl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com